molecular formula C17H21N3O5 B2782960 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide CAS No. 2034225-16-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide

Cat. No. B2782960
CAS RN: 2034225-16-4
M. Wt: 347.371
InChI Key: BUYPBDFRSWSDIG-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that could potentially increase the compound’s solubility in organic solvents.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains an imidazole ring, an ether group, and an amide group. The presence of these functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring could potentially participate in various organic reactions. The ether and amide groups might also influence the compound’s reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. It could potentially be used in the development of new pharmaceuticals or materials, given the biological relevance of the imidazole ring and the versatile reactivity of the ether and amide groups .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-13(25-14-2-3-15-16(10-14)24-12-23-15)17(21)19-5-8-22-9-7-20-6-4-18-11-20/h2-4,6,10-11,13H,5,7-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYPBDFRSWSDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOCCN1C=CN=C1)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide

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